Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate
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Overview
Description
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is a heterocyclic compound that belongs to the class of thiazolo[5,4-b]pyridines. The presence of the trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold in drug design .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate typically involves the annulation of a thiazole ring to a pyridine derivative. One common method starts with the reaction of 2-aminopyridine with trifluoroacetic anhydride to form a trifluoromethylpyridine intermediate. This intermediate then undergoes cyclization with a thioamide under acidic conditions to yield the desired thiazolo[5,4-b]pyridine scaffold .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Additionally, purification processes such as recrystallization and chromatography are employed to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid to introduce oxygen functionalities.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions activated by the trifluoromethyl group.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, organometallic reagents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anti-inflammatory, antimicrobial, and anticancer properties.
Mechanism of Action
The mechanism of action of methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, it has been shown to inhibit PI3Kα by binding to its active site, thereby blocking the kinase activity. This inhibition can lead to the suppression of downstream signaling pathways involved in cell proliferation and survival . The compound’s trifluoromethyl group enhances its binding affinity and selectivity towards the target enzyme .
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar core structure but differ in the position of the thiazole ring fusion.
Thiazolo[3,2-b]pyridines: Another class of thiazole-fused pyridines with different biological activities.
Uniqueness
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is unique due to the presence of the trifluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. This makes it a valuable scaffold for drug development compared to other thiazolo[5,4-b]pyridine derivatives .
Biological Activity
Methyl 5-(trifluoromethyl)thiazolo[5,4-b]pyridine-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological effects, and potential applications based on recent research findings.
1. Synthesis of this compound
The synthesis of this compound typically involves the reaction of thiazole derivatives with trifluoromethylating agents. The general synthetic route can be summarized as follows:
- Formation of Thiazole Ring : Starting materials include 2-aminopyridine and thioketones, which undergo cyclization.
- Trifluoromethylation : The introduction of the trifluoromethyl group is achieved using reagents such as trifluoromethylsulfonyl fluoride (CF3SO2F).
- Carboxylate Formation : Methylation at the carboxylic acid position is performed using methyl iodide in the presence of a base.
2.1 Antimicrobial Activity
Research indicates that this compound exhibits potent antimicrobial properties, particularly against Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli.
- Minimum Inhibitory Concentration (MIC) : The compound has demonstrated an MIC value of 0.21 μM against these pathogens, indicating strong efficacy compared to standard antibiotics like ciprofloxacin .
2.2 Cytotoxicity Studies
In vitro studies using MTT assays have assessed the cytotoxic effects of this compound on various cell lines, including HaCat and Balb/c 3T3 cells. Results suggest that while it exhibits antimicrobial activity, it may also possess cytotoxic properties that warrant further investigation for potential therapeutic applications.
Molecular docking studies reveal that this compound interacts with key target proteins involved in bacterial survival and proliferation:
- Binding Interactions : The compound forms hydrogen bonds with critical residues in the active sites of DNA gyrase and MurD, crucial for bacterial DNA replication and cell wall synthesis .
3.1 Case Study: Antimicrobial Efficacy
A study published in November 2021 evaluated several thiazolopyridine derivatives, including this compound. The findings highlighted:
- Efficacy Against Resistant Strains : The compound showed effectiveness against antibiotic-resistant strains of E. coli, suggesting its potential as a novel antimicrobial agent in treating resistant infections .
3.2 Case Study: Molecular Docking Analysis
In silico studies have been performed to analyze the binding affinities and interactions of this compound with various targets:
Target Protein | Binding Energy (kcal/mol) | Inhibitory Constant (µM) |
---|---|---|
DNA Gyrase | -8.5 | 0.21 |
MurD | -8.3 | 0.25 |
These results indicate strong binding affinities comparable to established antibiotics, reinforcing its potential as a therapeutic candidate .
4. Conclusion
This compound presents promising biological activity, particularly in antimicrobial applications against resistant pathogens. Its mechanism involving critical protein interactions positions it as a candidate for further development in pharmaceutical research.
Properties
Molecular Formula |
C9H5F3N2O2S |
---|---|
Molecular Weight |
262.21 g/mol |
IUPAC Name |
methyl 5-(trifluoromethyl)-[1,3]thiazolo[5,4-b]pyridine-2-carboxylate |
InChI |
InChI=1S/C9H5F3N2O2S/c1-16-8(15)7-13-4-2-3-5(9(10,11)12)14-6(4)17-7/h2-3H,1H3 |
InChI Key |
DIXAJRFHOAVMJU-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=NC2=C(S1)N=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
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